Mandelamidine, p-chloro- (6CI)
Description
Mandelamidine, p-chloro- (6CI) (CAS 101251-47-2) is a chlorinated derivative of mandelamidine, an amidine-class compound. Amidines are characterized by the substitution of the oxygen atom in carboxylic acids with an amino group, resulting in the general structure R–C(=NH)–NH₂. The para-chloro substitution on the benzene ring of mandelamidine introduces electron-withdrawing effects, which may enhance stability, reactivity, or pharmacological activity compared to non-chlorinated analogs . The molecular formula of the compound is C₈H₉ClN₂O, with a calculated molecular weight of 184.5 g/mol .
Properties
CAS No. |
101251-47-2 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.623 |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11) |
InChI Key |
DKJWSJSGIJXNHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(=N)N)O)Cl |
Synonyms |
Mandelamidine, p-chloro- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs from the Same Chemical Class
The following compounds share the molecular formula C₈H₉ClN₂O but differ in functional groups and substitution patterns (Table 1):
| Compound Name (CAS) | Functional Group | Key Structural Features | Potential Applications |
|---|---|---|---|
| Mandelamidine, p-chloro- (6CI) (101251-47-2) | Amidine (-NH-C(=NH)-) | Para-chloro substitution on benzene ring | Hypotensive agent (speculative) |
| Benzeneacetic acid, 4-chloro-, hydrazide (57676-51-4) | Hydrazide (-CONHNH₂) | Chlorophenyl group with hydrazide moiety | Intermediate in organic synthesis |
| 2-Chloro-N'-hydroxy-6-methylbenzenecarboximidamide (735224-28-9) | Hydroxyamidine (-NH-C(=N-OH)-) | Ortho-chloro and methyl substituents | Antimicrobial/chelating agent |
Key Observations :
- Substituent Position : The para-chloro group in Mandelamidine, p-chloro- (6CI) may confer greater metabolic stability compared to ortho-substituted analogs like 735224-28-9, where steric hindrance could reduce reactivity .
Chlorinated Heterocyclic Compounds
For example, 6-chloro derivatives of lumazine require harsh conditions (e.g., fusion at 210°C) for nucleophilic substitution with amines, yielding products in lower quantities compared to 7-chloro analogs . This suggests that the position of the chloro group significantly impacts reactivity, a trend that may extend to Mandelamidine, p-chloro- (6CI).
Pharmacological Comparators
Non-chlorinated mandelamidine acts as a hypotensive agent by inhibiting norepinephrine release, akin to guanethidine .
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